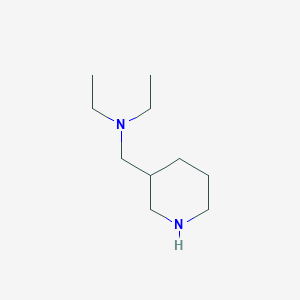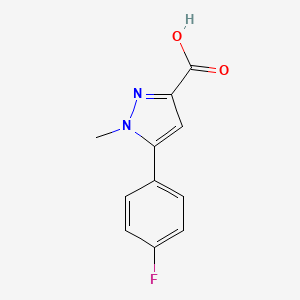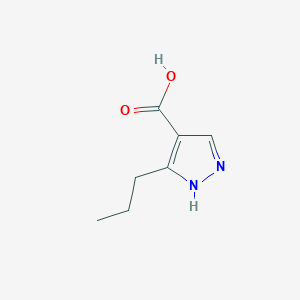
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde: is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol This compound is known for its unique structural features, which include a dimethylaminomethyl group, a hydroxy group, and a methoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzoic acid
Reduction: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the aldehyde, hydroxy, and methoxy groups, play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
5-Dimethylaminomethyl-2-hydroxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
5-Dimethylaminomethyl-3-methoxybenzaldehyde: Lacks the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde is unique due to the presence of all three functional groups (dimethylaminomethyl, hydroxy, and methoxy) on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-[(dimethylamino)methyl]-2-hydroxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-8-4-9(7-13)11(14)10(5-8)15-3/h4-5,7,14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQMFVSZOJWES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)OC)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)













